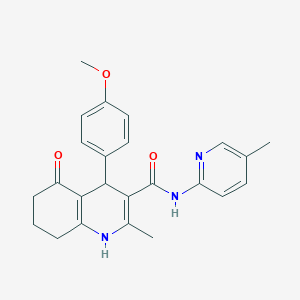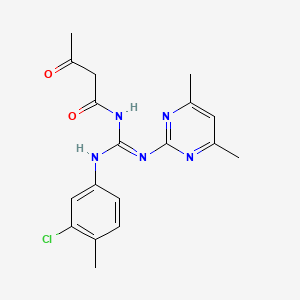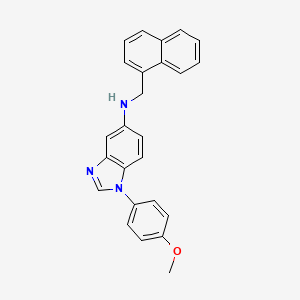
4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its systematic name 7-(4-methoxyphenyl)-2-methyl-3-{[(5-methyl-2-pyridinyl)amino]methyl}-4-(2-pyridinyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone , belongs to the class of quinoline derivatives. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 466.588 g/mol
CAS Number: 476483-13-3
化学反応の分析
Reactions::
Amidation: The compound contains an amide functional group (CONH), which can be formed through amidation reactions.
Cyclization: The quinoline ring system is likely formed via cyclization reactions.
Substitution: The aromatic rings (phenyl and pyridinyl) may undergo electrophilic aromatic substitution reactions.
Amidation: Reagents like acyl chlorides (e.g., acetyl chloride) or carboxylic acids (e.g., benzoic acid) react with amines (e.g., 2-methylpyridine) in the presence of coupling agents (e.g., DCC or EDC) to form amides.
Cyclization: Cyclization reactions often involve heating the precursor under acidic or basic conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used for electrophilic aromatic substitution.
Major Products:: The major product is the target compound itself, 4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
科学的研究の応用
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers could study its reactivity and explore its potential as a building block for other molecules.
Biology: Investigating its effects on biological systems could reveal insights into cellular processes.
作用機序
The exact mechanism of action remains speculative due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, properties, and reactivity with related quinoline derivatives.
特性
分子式 |
C24H25N3O3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c1-14-7-12-20(25-13-14)27-24(29)21-15(2)26-18-5-4-6-19(28)23(18)22(21)16-8-10-17(30-3)11-9-16/h7-13,22,26H,4-6H2,1-3H3,(H,25,27,29) |
InChIキー |
HAOJSADPIJLJOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide](/img/structure/B11649786.png)
![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)
![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)

![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
![3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11649846.png)
![2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11649852.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11649862.png)

![5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11649873.png)
